molecular formula C16H21NO8S5 B14505026 (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate CAS No. 64325-09-3

(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate

Cat. No.: B14505026
CAS No.: 64325-09-3
M. Wt: 515.7 g/mol
InChI Key: ZWWSOIIRVZGOBP-UHFFFAOYSA-L
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Description

The compound (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate is a complex chemical entity that belongs to the phenothiazine class of compounds Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate typically involves multi-step organic reactions. The starting material is often a phenothiazine derivative, which undergoes sulfonation to introduce sulfonium groups. The reaction conditions usually require the presence of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where phenothiazine derivatives are treated with sulfuric acid under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonium groups to thiols or sulfides.

    Substitution: The sulfonium groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenothiazine core can interact with cellular membranes and alter their properties, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine compound with antiemetic and antihistamine properties.

    Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: is unique due to the presence of multiple sulfonium groups, which enhance its reactivity and potential applications. This distinguishes it from other phenothiazine derivatives that typically lack such functional groups.

Properties

CAS No.

64325-09-3

Molecular Formula

C16H21NO8S5

Molecular Weight

515.7 g/mol

IUPAC Name

(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate

InChI

InChI=1S/C16H19NS3.2H2O4S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*(H2,1,2,3,4)/q+2;;/p-2

InChI Key

ZWWSOIIRVZGOBP-UHFFFAOYSA-L

Canonical SMILES

C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)(=O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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